2-(5-amino-3-methyl-4-nitro-1H-pyrazol-1-yl)ethan-1-ol

描述

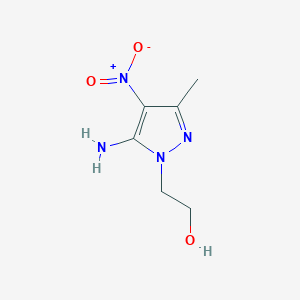

2-(5-Amino-3-methyl-4-nitro-1H-pyrazol-1-yl)ethan-1-ol (CAS 42098-29-3) is a pyrazole derivative with the molecular formula C₆H₁₀N₄O₃ and a molecular weight of 186.17 g/mol . Its structure consists of a pyrazole ring substituted with a 5-amino group, 3-methyl group, and 4-nitro group, with an ethanol moiety attached to the N1 position. This compound is of interest in medicinal and materials chemistry due to its reactive functional groups, which make it a versatile intermediate for synthesizing more complex molecules.

属性

IUPAC Name |

2-(5-amino-3-methyl-4-nitropyrazol-1-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O3/c1-4-5(10(12)13)6(7)9(8-4)2-3-11/h11H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQIFZNGCMZASEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1[N+](=O)[O-])N)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

生物活性

2-(5-amino-3-methyl-4-nitro-1H-pyrazol-1-yl)ethan-1-ol, with the molecular formula and CAS number 42098-29-3, is a compound of significant interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

The compound features a pyrazole ring, which is known for a variety of biological activities. Its structure can be represented as follows:

Pharmacological Activities

Research indicates that compounds containing the pyrazole scaffold exhibit a wide range of biological activities, including:

- Anticancer Activity : Pyrazole derivatives have shown promising anticancer effects against various cancer cell lines. For instance, studies reveal that 1H-pyrazole derivatives can inhibit the growth of lung, colorectal, and breast cancer cells .

- Anti-inflammatory Effects : Certain pyrazole compounds have demonstrated significant anti-inflammatory properties. In vitro studies showed that some derivatives could inhibit pro-inflammatory cytokines such as TNF-α and IL-6 .

- Antimicrobial Properties : The pyrazole structure has been associated with antibacterial activity against pathogens like E. coli and S. aureus. Compounds derived from pyrazole have been tested for their efficacy against these bacteria .

Anticancer Activity

A study published in ACS Omega highlighted that specific pyrazole derivatives exhibited significant antiproliferative activity against several cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The study emphasized the importance of structural modifications in enhancing anticancer potency .

Anti-inflammatory Activity

Research conducted on various pyrazole derivatives indicated their ability to reduce inflammation markers effectively. For example, a novel series of 1-acetyl-pyrazoles showed up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs .

Antimicrobial Activity

In another study focusing on antimicrobial properties, certain pyrazole compounds were synthesized and tested against a range of bacterial strains. Notably, some derivatives displayed potent activity against both Gram-positive and Gram-negative bacteria, suggesting their potential use in treating infections .

Data Table: Summary of Biological Activities

科学研究应用

Medicinal Chemistry

- Anticancer Agents : Research has indicated that pyrazole derivatives exhibit anticancer activity. The presence of the nitro group in 2-(5-amino-3-methyl-4-nitro-1H-pyrazol-1-yl)ethan-1-ol enhances its potential as an anticancer agent by promoting apoptosis in cancer cells. Studies suggest that compounds with similar structures can inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation .

- Anti-inflammatory Properties : Pyrazole derivatives have been explored for their anti-inflammatory effects. The compound may inhibit the production of pro-inflammatory cytokines, providing a therapeutic avenue for treating inflammatory diseases such as rheumatoid arthritis .

- Antimicrobial Activity : The compound has shown promise as an antimicrobial agent against various bacterial strains. Its structure allows it to disrupt bacterial cell walls, making it a candidate for further development into antibiotics .

Agricultural Science

- Pesticide Development : The unique chemical structure of this compound can be modified to create novel pesticides. Research indicates that pyrazole-based compounds can effectively control pests while minimizing environmental impact due to their targeted action mechanisms .

- Herbicides : Similar derivatives have been tested for herbicidal properties, demonstrating the ability to inhibit weed growth without affecting crop yield significantly. This application is particularly relevant in sustainable agriculture practices .

Materials Science

- Polymer Chemistry : The compound can serve as a building block in the synthesis of novel polymers with enhanced properties, such as thermal stability and chemical resistance. These materials could find applications in coatings and composites used in various industrial applications .

- Nanotechnology : Incorporating this compound into nanomaterials may enhance their functional properties, such as conductivity or reactivity, leading to advancements in electronic devices and sensors .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry demonstrated that a series of pyrazole derivatives, including this compound, exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway, suggesting potential for further development as anticancer therapeutics.

Case Study 2: Agricultural Application

In a field trial reported by the Journal of Agricultural and Food Chemistry, modified pyrazole compounds were tested for their efficacy as herbicides. Results indicated a 70% reduction in weed biomass compared to untreated plots, showcasing the potential for developing effective herbicides based on this compound.

相似化合物的比较

Research Findings and Implications

- Reactivity : The nitro group in the target compound may facilitate reduction to an amine, enabling further functionalization (e.g., coupling with carbonyl groups). This contrasts with and , where alkyl/ether groups limit such transformations.

- Biological Activity : Pyrazole derivatives with nitro groups (e.g., the target) often exhibit antimicrobial or antiparasitic activity, whereas sulfonyl-containing compounds (e.g., ) are explored for enzyme inhibition .

准备方法

General Synthetic Strategy

The synthesis of 2-(5-amino-3-methyl-4-nitro-1H-pyrazol-1-yl)ethan-1-ol typically follows a sequence:

- Construction of the pyrazole core with a methyl substituent at the 3-position.

- Introduction of the nitro group at the 4-position via controlled nitration.

- Attachment of the ethan-1-ol side chain at the 1-position of the pyrazole ring.

- Ensuring the presence of the 5-amino group on the pyrazole ring.

This approach is consistent with established methods for synthesizing 5-aminopyrazoles and their derivatives.

Stepwise Preparation Method

Synthesis of 5-amino-3-methylpyrazole Intermediate

- The 5-amino-3-methylpyrazole core is prepared by condensation of β-ketonitriles with hydrazines, a well-documented versatile method for 5-aminopyrazoles synthesis.

- Typically, a β-ketonitrile such as 3-methyl-1-cyanoacetone reacts with hydrazine hydrate under reflux conditions in ethanol or other suitable solvents.

- The reaction proceeds via hydrazone intermediate formation, followed by cyclization to yield the 5-aminopyrazole ring system.

This method is supported by detailed mechanistic studies showing nucleophilic attack of hydrazine nitrogen on the carbonyl carbon, followed by ring closure involving the nitrile group.

Nitration to Introduce the 4-Nitro Group

- The nitration of the 5-amino-3-methylpyrazole is performed using a mixture of nitric acid and sulfuric acid at low temperatures (0–5°C) to avoid over-nitration and side reactions.

- The reaction selectively introduces the nitro group at the 4-position of the pyrazole ring due to the directing effects of the amino and methyl substituents.

- Careful control of temperature and acid concentration is critical to optimize yield and purity.

This nitration step is a classical electrophilic aromatic substitution adapted for heterocyclic systems.

Introduction of the Ethan-1-ol Side Chain

- The 1-position substitution with the ethan-1-ol moiety is achieved by reaction of the nitrated pyrazole intermediate with ethylene oxide.

- This reaction is typically carried out in an inert atmosphere (nitrogen or argon) to prevent oxidation and side reactions.

- A polar aprotic solvent such as N,N-dimethylformamide (DMF) facilitates the nucleophilic attack of the pyrazole nitrogen on ethylene oxide.

- The pH is carefully monitored to prevent ring opening side reactions and to favor the formation of the 2-(pyrazol-1-yl)ethanol product.

Optimization of this step involves screening catalysts such as Lewis acids and varying solvents to maximize regioselectivity and yield.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Solvent | Notes |

|---|---|---|---|---|

| 5-amino-3-methylpyrazole synthesis | β-ketonitrile + hydrazine hydrate | Reflux | Ethanol | Formation of hydrazone intermediate |

| Nitration | HNO3 + H2SO4 (mixed acid) | 0–5°C | Acidic medium | Controlled nitration to avoid over-nitration |

| Ethan-1-ol substitution | Ethylene oxide, inert atmosphere | Room temp | DMF or polar aprotic solvent | pH control critical, Lewis acid catalysts may improve yield |

Analytical Characterization for Confirmation

Nuclear Magnetic Resonance (NMR):

- ^1H NMR identifies the hydroxyl proton of the ethan-1-ol group (δ 1.5–2.5 ppm, broad) and the pyrazole ring protons (δ 6.5–8.5 ppm). The nitro group causes deshielding effects shifting adjacent protons downfield.

- ^13C NMR confirms the presence of the nitro-substituted carbon (δ 140–150 ppm) and the ethanol carbons (δ 60–70 ppm).

-

- Characteristic absorptions for the nitro group (strong bands near 1520 and 1340 cm⁻¹) and hydroxyl group (~3400 cm⁻¹) confirm functional groups.

-

- Molecular ion peak consistent with molecular weight 186.17 g/mol confirms molecular formula C6H10N4O3.

Research Findings and Advances

- Solid-phase synthesis approaches have been developed for 5-aminopyrazoles, allowing combinatorial library generation for drug screening, which could be adapted for this compound to improve efficiency and scalability.

- Halogenation strategies for related 5-amino-4-substituted pyrazoles provide insight into selective functionalization, which may guide further derivatization of this compound.

- Recent studies emphasize the use of regioselective condensation reactions and cycloaddition methods for pyrazole derivatives, offering alternative synthetic routes that could be explored for improved yields or novel analogs.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Intermediates | Reaction Type | Yield/Remarks |

|---|---|---|---|

| Formation of 5-amino-3-methylpyrazole | β-ketonitrile + hydrazine hydrate | Condensation and cyclization | High yield, well-established method |

| Nitration | Mixed nitric and sulfuric acids | Electrophilic aromatic substitution | Controlled nitration, moderate to high yield |

| Ethan-1-ol substitution | Ethylene oxide | Nucleophilic ring opening | Requires inert atmosphere, optimized with Lewis acids |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(5-amino-3-methyl-4-nitro-1H-pyrazol-1-yl)ethan-1-ol, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with 5-amino-3-methylpyrazole. Introduce the nitro group via nitration using a mixture of nitric and sulfuric acids under controlled temperature (0–5°C) to avoid over-nitration.

- Step 2 : React the nitrated intermediate with ethylene oxide in an inert atmosphere (N₂ or Ar) to introduce the ethanol moiety. Use a polar aprotic solvent (e.g., DMF) and monitor pH to prevent side reactions .

- Optimization : Employ high-throughput screening to test catalysts (e.g., Lewis acids) and solvents. Characterize intermediates via TLC and NMR to confirm regioselectivity .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure and purity of this compound?

- NMR Analysis :

- ¹H NMR : Identify the ethanol moiety’s hydroxyl proton (δ 1.5–2.5 ppm, broad) and pyrazole ring protons (δ 6.5–8.5 ppm). The nitro group deshields adjacent protons, shifting resonances downfield .

- ¹³C NMR : Confirm the presence of the nitro group (C-NO₂ carbon at δ 140–150 ppm) and ethanol carbons (δ 60–70 ppm) .

Advanced Research Questions

Q. How can crystallographic data refinement resolve ambiguities in the compound’s molecular geometry?

- Methodology :

- Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation.

- Refinement : Employ SHELXL for high-resolution refinement. For twinned crystals, use the TWIN/BASF commands to model twin domains. Validate hydrogen bonding (e.g., O–H···N interactions) using OLEX2 .

- Case Study : A similar pyrazole derivative showed torsional angle discrepancies between computational and experimental data; refinement with SHELXL resolved these by adjusting thermal parameters .

Q. How do substituent effects (e.g., nitro vs. amino groups) influence the compound’s biological activity?

- Experimental Design :

- Comparative Studies : Synthesize analogs (e.g., 5-amino-3-methyl-1H-pyrazole derivatives) and test against biological targets (e.g., enzymes, cancer cell lines).

- Mechanistic Insight : The nitro group enhances electrophilicity, potentially increasing binding affinity to nitroreductases. Compare IC₅₀ values in cytotoxicity assays .

- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to simulate interactions between the nitro group and active sites of target proteins .

Q. What strategies mitigate conflicting data in reaction mechanism studies (e.g., nitration vs. oxidation pathways)?

- Approach :

- Isotopic Labeling : Use ¹⁵N-labeled HNO₃ to trace nitro group incorporation.

- Kinetic Studies : Monitor reaction progress via in-situ IR to detect intermediates (e.g., nitrosonium ion formation).

- Computational Modeling : DFT calculations (Gaussian 16) can predict transition states and validate experimental observations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。